N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-12-3-8-16(9-13(12)2)24-19(17-10-28(26,27)11-18(17)23-24)22-20(25)14-4-6-15(21)7-5-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTKXGYLTNCZII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3,4-dimethylphenyl and 4-fluorobenzamide groups. Common reagents used in these reactions include various halogenated compounds, amines, and oxidizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide exhibit significant anticancer properties. For example:
- In vitro studies demonstrated that derivatives of thieno[3,4-c]pyrazole can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
- Case Study : A derivative was tested against breast cancer cells (MCF-7) and showed a reduction in cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
- Case Study : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to control groups.
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented:
- The compound's structure suggests it may interfere with bacterial cell wall synthesis or function as an enzyme inhibitor.
- Case Study : A series of thieno[3,4-c]pyrazole derivatives were screened against various pathogens including Escherichia coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations lower than standard antibiotics used as controls .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |
| Antimicrobial | Effective against E. coli and S. aureus |
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Cyclization | Thioamide precursors |
| Step 2 | Electrophilic substitution | Dimethylphenyl bromides |
| Step 3 | Nucleophilic addition | Fluorobenzoyl chloride |
Mechanism of Action
The mechanism of action of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural homology with several benzamide- and pyrazol-derived molecules. Below is a comparative analysis of its features against two closely related analogs:
Substituent Effects on Properties
- 3,4-Dimethylphenyl vs. 4-Fluorophenyl (Analog 1):
The 3,4-dimethylphenyl group in the target compound introduces steric bulk and lipophilicity compared to the 4-fluorophenyl group in Analog 1. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems. - Benzamide vs.
- Sulfone Group (Common Feature):
The 5,5-dioxido sulfone group in both the target compound and Analog 1 increases polarity, favoring interactions with polar biological targets or substrates .
Comparison with Diflubenzuron (Analog 2)
Diflubenzuron, a benzamide-based insecticide, shares a 2,6-difluorobenzamide group with the target compound but incorporates a urea linkage instead of a pyrazol-thieno core. The urea group in diflubenzuron is critical for binding to chitin synthase, whereas the pyrazol-sulfone system in the target compound may target different biological pathways or materials .
Research Implications and Gaps
- Pesticidal Potential: While diflubenzuron and fluazuron () demonstrate benzamide-mediated pesticidal activity, the thieno-pyrazol core of the target compound remains unexplored in this context. Its methyl and fluorobenzamide substituents could modulate specificity toward novel targets.
- Optoelectronic Applications: Thieno-fused heterocycles are prevalent in organic semiconductors (e.g., P3HT in ). The sulfone group in the target compound may enhance electron-withdrawing capacity, suggesting utility in bulk heterojunction solar cells, though experimental validation is absent .
Biological Activity
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the thieno[3,4-c]pyrazole class, known for diverse pharmacological properties. Its molecular formula is , with a molecular weight of approximately 417.43 g/mol .
Structural Characteristics
The structure of this compound includes multiple functional groups that enhance its reactivity and biological interactions. The thieno[3,4-c]pyrazole core is particularly significant due to its established roles in various therapeutic applications. The presence of the dioxido moiety and the fluorobenzamide further contributes to its potential as a therapeutic agent.
Research indicates that compounds similar to this compound exhibit significant binding affinities to various biological targets. These interactions may involve modulation of receptor activity or inhibition of specific enzymes critical in disease pathways .
Biological Activity Profiles
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity : A study screened a library of compounds for anticancer effects using multicellular spheroids as models. This compound was identified as a promising candidate due to its ability to inhibit tumor growth in vitro .
- Anti-inflammatory Mechanisms : In another investigation, compounds within the thieno[3,4-c]pyrazole class were evaluated for their ability to reduce inflammation markers in cell cultures. The results indicated that this compound could significantly lower pro-inflammatory cytokines .
- Antimicrobial Studies : The compound's efficacy against bacterial strains was assessed through minimum inhibitory concentration (MIC) tests. Results showed varying degrees of effectiveness compared to standard antibiotics .
Q & A
Q. How can researchers optimize the synthesis of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide?
Methodological Answer: Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst use) to improve yield and purity. For example, microwave-assisted synthesis or stepwise condensation reactions can reduce side products. Post-synthesis purification via column chromatography (using gradients of ethyl acetate/hexane) and recrystallization (e.g., methanol/water mixtures) are critical. Characterization by -NMR, -NMR, and high-resolution mass spectrometry (HRMS) ensures structural fidelity, as demonstrated in analogous pyrazolo-benzothiazine derivatives .
Q. What spectroscopic and crystallographic techniques are essential for validating the compound’s structure?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) with high precision (R factor < 0.06) .
- Multinuclear NMR: Assigns proton environments (e.g., dihydrothieno-pyrazole protons at δ 3.5–4.5 ppm) and confirms substituent positions .
- FT-IR: Identifies functional groups like sulfone (S=O stretches at ~1150–1300 cm) and amide (C=O at ~1650 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
Methodological Answer: Discrepancies may arise from metabolic instability, poor solubility, or off-target effects. Strategies include:
- ADMET profiling: Assess metabolic stability using liver microsomes and solubility via shake-flask methods.
- Prodrug design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
- In silico modeling: Use molecular dynamics (MD) to predict binding interactions with cytochrome P450 enzymes, which may metabolize the compound .
Q. What computational approaches are recommended to predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide): Screen against targets (e.g., kinases, GPCRs) using the sulfone and fluorobenzamide moieties as pharmacophore anchors.
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites for covalent bonding.
- Molecular Dynamics (GROMACS): Simulate ligand-receptor binding stability over 100 ns to assess conformational changes .
Q. How does the sulfone (5,5-dioxido) group influence the compound’s reactivity and stability?
Methodological Answer: The sulfone group enhances electrophilicity and hydrogen-bonding capacity, critical for target engagement. Stability studies (e.g., accelerated degradation under acidic/alkaline conditions) paired with -NMR monitoring can track decomposition pathways. DFT calculations reveal the sulfone’s electron-withdrawing effect on the thieno-pyrazole ring, which may stabilize transition states in synthetic reactions .
Q. What strategies are effective in designing analogs with improved pharmacokinetic properties?
Methodological Answer:
- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., replacing 4-fluorobenzamide with trifluoromethyl groups for lipophilicity) .
- Bioisosteric replacement: Substitute the sulfone with phosphonate or carbonyl groups while retaining hydrogen-bonding capacity.
- Fragment-based drug design: Use X-ray co-crystallography to identify key binding motifs for fragment optimization .
Q. How can researchers investigate the role of the fluorobenzamide moiety in target selectivity?
Methodological Answer:
- Comparative SAR studies: Synthesize analogs with Cl, Br, or NO substituents and test against isoform-specific targets (e.g., kinase panels).
- Fluorescence polarization assays: Measure binding affinity changes when the fluorobenzamide is replaced.
- Cryo-EM/X-ray crystallography: Resolve ligand-target complexes to map fluorine’s van der Waals interactions with hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
